molecular formula C21H22O4 B5053707 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]naphthalene

2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]naphthalene

Cat. No.: B5053707
M. Wt: 338.4 g/mol
InChI Key: QGYDIMKBABMISB-UHFFFAOYSA-N
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Description

2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]naphthalene is an organic compound that belongs to the class of ethers It is characterized by the presence of a naphthalene ring system substituted with a 3-methoxyphenoxy group and two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]naphthalene typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with naphthalene-2,3-diol under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydroxide and an organic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The naphthalene ring can be reduced to form a dihydronaphthalene derivative.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

    Oxidation: Formation of 2-[2-[2-(3-Hydroxyphenoxy)ethoxy]ethoxy]naphthalene.

    Reduction: Formation of 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]dihydronaphthalene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with their cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]naphthalene
  • 2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]naphthalene
  • 2-[2-[2-(3-Hydroxyphenoxy)ethoxy]ethoxy]naphthalene

Uniqueness

2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]naphthalene is unique due to the specific positioning of the methoxy group on the phenoxy ring and the presence of the naphthalene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-22-19-7-4-8-20(16-19)24-13-11-23-12-14-25-21-10-9-17-5-2-3-6-18(17)15-21/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYDIMKBABMISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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